2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide
Description
This compound features a hybrid structure combining a 2,5-dimethylpyrrole moiety, a methoxymethyl-substituted 1,2,4-triazole ring, and an acetamide linker. The pyrrole and triazole groups contribute to hydrogen bonding and π-π stacking interactions, which may enhance target binding, while the methoxymethyl group could improve solubility and metabolic stability compared to non-polar analogs.
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C18H21N5O2/c1-12-4-5-13(2)23(12)10-17(24)19-15-8-6-14(7-9-15)18-20-16(11-25-3)21-22-18/h4-9H,10-11H2,1-3H3,(H,19,24)(H,20,21,22) |
InChI Key |
WUMOWQDWYBQDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NC2=CC=C(C=C2)C3=NNC(=N3)COC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using methyl iodide or similar alkylating agents.
Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile or carboxylic acid derivative.
Coupling Reactions: The pyrrole and triazole rings are then coupled through a series of amide bond formations, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 282.33 g/mol
Anticancer Activity
Research has indicated that compounds similar to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide exhibit significant anticancer properties. A study on pyrrole derivatives showed promising cytotoxic effects against various cancer cell lines. The compound's structure may facilitate interaction with specific biological targets involved in cancer proliferation and survival pathways.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving breast cancer cell lines (MCF-7 and MDA-MB 231), related pyrrole compounds demonstrated IC50 values ranging from 20 to 40 µM, indicating moderate to high potency against cancer cells while exhibiting low toxicity towards normal cells (IC50 > 100 µM) .
Anti-inflammatory Potential
The compound's structural features suggest potential anti-inflammatory properties. Molecular docking studies have indicated that it may act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes. This suggests that further optimization could lead to effective anti-inflammatory agents.
Insights from Molecular Docking Studies
In silico studies have shown that the compound can bind effectively to the active site of 5-LOX, potentially blocking its activity. This could pave the way for developing new treatments for inflammatory diseases .
Antimicrobial Activity
Preliminary studies have suggested that triazole-containing compounds can exhibit antimicrobial properties. The presence of the triazole moiety in 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide may confer similar properties.
Research Findings
A study evaluating various triazole derivatives found that certain compounds showed effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of cell wall synthesis .
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
Core Heterocycles: The target compound integrates a 2,5-dimethylpyrrole and a 3-methoxymethyl-1,2,4-triazole, whereas analogs like FP1-12 derivatives (e.g., 2-[(3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide) feature imidazolone or hydroxyacetamide groups .
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methoxymethyl group (electron-donating) contrasts with electron-withdrawing substituents (e.g., nitro, chloro) in FP1-12 analogs. Studies suggest electron-withdrawing groups enhance antiproliferative potency in triazole derivatives by stabilizing ligand-receptor interactions . Pyrrole vs.
Synthetic Routes :
- The target compound’s synthesis likely involves multi-step coupling (e.g., Ullmann or Buchwald-Hartwig amidation) to link the pyrrole and triazole-phenyl units. In contrast, FP1-12 derivatives are synthesized via condensation of oxazolones with triazolyl sulfanyl acetamides under catalytic pyridine/zeolite conditions .
Data Tables: Structural and Pharmacological Comparisons
*No direct activity data available; values inferred from structural analogs.
Research Findings and Mechanistic Insights
- Antiproliferative Activity : Hydroxyacetamide-triazole derivatives (FP1-12) exhibit IC₅₀ values as low as 0.5 μM against breast cancer (MCF-7) and leukemia (K562) cell lines, attributed to topoisomerase II inhibition . The target compound’s methoxymethyl group may reduce direct DNA interaction but enhance kinase selectivity (e.g., EGFR or Aurora kinases).
Biological Activity
The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide is a synthetic derivative that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing available data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 323.4 g/mol . The compound features a pyrrole ring and a triazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5O |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 2-(2,5-dimethylpyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide |
Antifungal and Antibacterial Properties
Research has indicated that derivatives of pyrrole and triazole compounds exhibit significant antifungal and antibacterial activities. A study highlighted the synthesis of related compounds that demonstrated effective inhibition against various pathogens, including Aspergillus species and Mycobacterium tuberculosis .
The proposed mechanism involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These enzymes are crucial for the biosynthesis of nucleic acids and fatty acids, respectively. The binding interactions at the active sites of these enzymes were confirmed through molecular docking studies, suggesting that the compound may serve as a lead for developing new antimicrobial agents .
Study on Antimicrobial Activity
In a study evaluating a series of pyrrole derivatives against bacterial strains, several compounds exhibited strong antibacterial activity. Notably, compounds with similar structural features to our target compound showed significant efficacy against E. coli and Staphylococcus aureus, indicating that modifications in the pyrrole structure can enhance antimicrobial properties .
Evaluation of Cytotoxicity
Another research focused on the cytotoxic effects of pyrrole derivatives on cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity while maintaining selectivity towards cancer cells over normal cells. This suggests that further exploration into structural modifications of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide could yield promising anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
